(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride
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Overview
Description
(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride is a chemical compound with the molecular formula C12H18N22HCl It is a derivative of methanamine and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with pyrrolidine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas over a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may affect neurotransmitter systems, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine
- (4-Methyl-2-piperidin-1-ylphenyl)methanamine
- (4-Methyl-2-morpholin-1-ylphenyl)methanamine
Uniqueness
(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a methyl group on the aromatic ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14;;/h4-5,8H,2-3,6-7,9,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKEHCCEGDEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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